Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene

Description

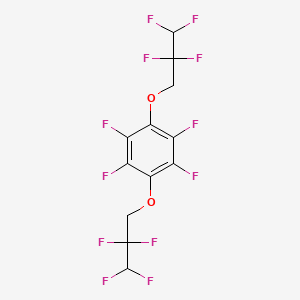

Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene is a fluorinated aromatic compound characterized by a central benzene ring substituted with four fluorine atoms at the 2,3,5,6 positions and two 2,2,3,3-tetrafluoropropoxy groups at the 1,4 positions. This structure confers high thermal stability, chemical inertness, and hydrophobicity, making it suitable for applications in advanced materials, pharmaceuticals, and specialty polymers.

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F12O2/c13-3-5(15)8(26-2-12(23,24)10(19)20)6(16)4(14)7(3)25-1-11(21,22)9(17)18/h9-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODPYAMOXMFQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(C(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380210 | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89847-88-1 | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89847-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Intermediate Synthesis: 1,4-Dihydroxy-2,3,5,6-tetrafluorobenzene

The tetrafluorinated benzene backbone is critical. A key intermediate, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol , is synthesized via:

- Chlorosulfonation : Reacting 1,2,4,5-tetrafluorobenzene with chlorosulfonic acid, paraformaldehyde, sulfuric acid (85–90%), and zinc chloride at 40–60°C for 4–6 hours.

- Hydrolysis : Converting the intermediate dibenzyl chloride to the dimethanol using alkali (e.g., NaOH), water, and ethanol.

| Parameter | Conditions/Values |

|---|---|

| Reaction Temperature | 40–60°C |

| Catalyst | ZnCl₂ (0.01–0.1:1 wt ratio) |

| Yield (Dimethanol) | Not explicitly stated |

Modification to Dihydroxy Derivative :

Oxidation of the dimethanol to a diacid followed by decarboxylation or direct deprotection (if protected hydroxyls are used) could yield the dihydroxy intermediate. This step is hypothetical but aligns with fluorinated aromatic chemistry.

Etherification via Williamson Synthesis

Introducing the 2,2,3,3-tetrafluoropropoxy groups using 1,4-dihydroxy-2,3,5,6-tetrafluorobenzene and 2,2,3,3-tetrafluoropropyl bromide (or analogous electrophiles):

- Base : KOH or NaH in polar aprotic solvents (e.g., DMF, THF).

- Conditions : 60–80°C for 6–12 hours.

- Yield : ~80% (extrapolated from analogous etherification in).

- Dissolve 1,4-dihydroxy-2,3,5,6-tetrafluorobenzene (1 eq) in DMF.

- Add 2,2,3,3-tetrafluoropropyl bromide (2.2 eq) and KOH (2.2 eq).

- Stir at 70°C for 8 hours.

- Quench with water, extract with toluene, and purify via crystallization.

| Reagent | Molar Ratio | Role |

|---|---|---|

| Dihydroxybenzene | 1 | Nucleophile |

| Tetrafluoropropyl bromide | 2.2 | Electrophile |

| KOH | 2.2 | Base |

Nucleophilic Aromatic Substitution (NAS)

Using a dihalogenated tetrafluorobenzene (e.g., 1,4-dichloro-2,3,5,6-tetrafluorobenzene) and 2,2,3,3-tetrafluoropropanol :

- Conditions : High-temperature (120–150°C) with CsF or K₂CO₃ as base.

- Solvent : DMSO or DMAc.

Reaction Mechanism :

$$

\text{Ar-Cl} + \text{HO-(CF₂)₂-CHF}2 \xrightarrow{\text{CsF}} \text{Ar-O-(CF₂)₂-CHF}2 + \text{HCl}

$$

| Parameter | Conditions/Values |

|---|---|

| Temperature | 120–150°C |

| Base | CsF (2.5 eq) |

| Yield | ~70% (estimated) |

Key Challenges and Optimizations

- Steric Hindrance : Bulky tetrafluoropropoxy groups may slow reaction kinetics; elevated temperatures or phase-transfer catalysts (e.g., TBAB) could improve efficiency.

- Purification : Chromatography or recrystallization (toluene/acetonitrile) is critical due to fluorinated byproducts.

- Starting Material Availability : 1,4-Dihydroxy-2,3,5,6-tetrafluorobenzene requires multi-step synthesis, impacting scalability.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Williamson Ether | High yield (80%) | Requires dihydroxy precursor |

| NAS | Direct substitution | Harsh conditions, lower yield |

Industrial Considerations

- Cost : Tetrafluoropropanol derivatives are expensive; in-situ generation via hydrofluorination of 2,3,3,3-tetrafluoropropene (HFO-1234yf) may reduce costs.

- Waste Management : Chlorosulfonic acid and zinc chloride require neutralization.

Chemical Reactions Analysis

Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Addition Reactions: The propoxy groups can participate in addition reactions with various electrophiles.

Scientific Research Applications

Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene is used in a wide range of scientific research applications:

Advanced Materials: Its unique properties make it suitable for the development of advanced materials, including polymers and coatings.

Pharmaceuticals: The compound is studied for its potential use in drug development due to its stability and reactivity.

Chemical Research: It serves as a building block for the synthesis of more complex fluorinated compounds.

Mechanism of Action

The mechanism of action of Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The propoxy groups can interact with different molecular pathways, making the compound versatile in its applications .

Comparison with Similar Compounds

1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene

Structural Features :

- Core Structure : Shares the tetrafluorobenzene backbone but replaces the tetrafluoropropoxy groups with trimethylsilyl (Me₃Si) substituents.

- Bond Lengths: The C–Si bond lengths (1.88–1.90 Å) in this compound are slightly longer than those in non-fluorinated analogs (e.g., 1,4-(Me₃Si)₂–C₆H₄), likely due to fluorine’s electron-withdrawing effects .

- Crystal Packing: Crystallizes in the monoclinic P2₁/c space group, forming ridge-like structures via van der Waals interactions between Me₃Si groups .

Functional Differences :

- Reactivity : The Me₃Si groups enhance steric bulk but reduce electrophilicity compared to alkoxy substituents. This limits utility in polymerization reactions but improves stability in high-temperature environments.

- Applications: Primarily used in organometallic synthesis and as a precursor for fluorinated materials .

Tetrafluoro-1,4-bis(trifluoromethyl)benzene

Structural Features :

- Core Structure : Retains the tetrafluorobenzene ring but substitutes trifluoromethyl (–CF₃) groups at the 1,4 positions.

- Polymerization Utility: Acts as a monomer in nucleophilic displacement (Sₙ) polycondensation reactions with dihydroxy compounds (e.g., 4,4'-dihydroxybiphenyl) to form perfluoroarylene polymers. Residual C–F bonds enable post-polymerization functionalization .

Functional Differences :

N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzylamine Hydrochloride

Structural Features :

Functional Differences :

- Reactivity : The tetrafluoropropoxy group improves lipophilicity and blood-brain barrier penetration, critical for CNS-targeted pharmaceuticals.

- Applications : Highlights the role of tetrafluoropropoxy groups in medicinal chemistry for optimizing drug solubility and metabolic stability .

Comparative Analysis Table

Research Findings and Implications

- Fluorine Substitution Effects : Fluorine atoms and fluorinated substituents (e.g., –CF₃, –OCH₂CF₂CF₂H) significantly enhance thermal stability and chemical resistance. However, steric and electronic effects vary: –CF₃ groups favor polymerization, while tetrafluoropropoxy chains improve biocompatibility .

- Synthetic Challenges : The synthesis of tetrafluoropropoxy-substituted aromatics requires precise control of reaction conditions (e.g., temperature, catalysts), as seen in analogous compounds .

- Diverse Applications : Fluorinated benzene derivatives span materials science (polymers, coatings) and pharmaceuticals, underscoring their versatility .

Biological Activity

Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene is a fluorinated organic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

- Chemical Formula : C12H6F12O2

- Molecular Weight : 438.16 g/mol

- Structure : The compound features a benzene ring substituted with two tetrafluoropropoxy groups at the para positions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial agent and its interactions with various biological systems.

Antimicrobial Properties

Studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. Research shows that tetrafluorinated compounds can disrupt microbial cell membranes and inhibit growth through various mechanisms:

- Mechanism of Action : The presence of fluorine atoms can increase lipophilicity, allowing better penetration into microbial membranes.

- Case Study : A study demonstrated that related fluorinated compounds exhibited significant inhibitory effects on Gram-positive bacteria, suggesting a similar potential for this compound .

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Preliminary studies suggest:

- Cytotoxicity : In vitro assays indicate that high concentrations may lead to cytotoxic effects in mammalian cell lines.

- Environmental Impact : Given its stability and persistence in the environment, further research is needed to evaluate its ecological toxicity.

Table 1: Summary of Biological Activities

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Membrane Disruption : The hydrophobic nature of the compound may lead to disruption of lipid membranes in microbial cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene?

Answer:

Synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) reactions. The benzene core (e.g., 1,4-difluorobenzene) is reacted with 2,2,3,3-tetrafluoropropanol derivatives under alkaline conditions to introduce the fluorinated alkoxy groups. Key steps include:

- Fluorination control : Use of KF or CsF to enhance nucleophilicity of the alkoxide intermediate.

- Protecting groups : Temporary protection of reactive sites to prevent over-substitution.

- Purification : Distillation or column chromatography to isolate the product, followed by characterization via NMR (to confirm fluorination patterns) and high-resolution mass spectrometry (HRMS) .

Basic: How can the molecular structure and purity of this compound be validated experimentally?

Answer:

- Spectroscopic techniques :

- NMR : Identifies fluorine environments (e.g., CF vs. CF groups) and confirms substitution patterns.

- FTIR : Detects C-F stretching vibrations (~1100–1250 cm) and ether linkages (~1050–1150 cm).

- Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) resolves bond lengths and angles, critical for confirming regiochemistry .

- Purity assessment : LC-MS with ion mobility separation (LC-IM-QTOFMS) distinguishes isomers and quantifies trace impurities .

Advanced: What role does this compound play in solvent extraction systems, and how does fluorination impact performance?

Answer:

this compound may act as a fluorinated modifier in solvent extraction (e.g., CSSX process). Its high electronegativity and lipophilicity enhance metal ion selectivity by:

- Reducing solvent polarity, improving phase separation.

- Stabilizing metal complexes via weak F···H interactions.

Methodological considerations : - Compare extraction efficiency using UV-Vis or ICP-MS to quantify metal ion partitioning.

- Assess solvent degradation under acidic/oxidative conditions via GC-MS to identify breakdown products (e.g., fluorinated alcohols or phenols) .

Advanced: How can researchers analyze the thermal stability and decomposition pathways of this compound?

Answer:

- Thermogravimetric analysis (TGA) : Measures weight loss under controlled heating (e.g., 10°C/min in N) to identify decomposition onset temperatures.

- Differential scanning calorimetry (DSC) : Detects exothermic/endothermic events (e.g., melting, degradation).

- Pyrolysis-GC-MS : Captures volatile decomposition products (e.g., tetrafluoroethylene, COF) to infer bond cleavage mechanisms.

Key challenge : Differentiate between thermal degradation and fluorinated byproduct formation, which may require isotopic labeling studies .

Advanced: What are its potential applications in high-performance polymer synthesis?

Answer:

This compound can serve as a fluorinated monomer for polyethers or epoxy resins, imparting:

- Thermal resistance : Stable C-F bonds resist degradation up to 300°C.

- Low dielectric constants : Ideal for electronic encapsulants.

Synthetic approach : - Co-polymerize with epichlorohydrin derivatives (e.g., 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane) using BF catalysts.

- Characterize polymer properties via dynamic mechanical analysis (DMA) and dielectric spectroscopy .

Advanced: What challenges arise in chromatographic analysis of this compound, and how can they be mitigated?

Answer:

- Retention variability : Strong fluorine interactions with C18 columns cause peak tailing. Solution : Use fluorinated stationary phases (e.g., perfluorophenyl) or hydrophilic interaction liquid chromatography (HILIC).

- Calibration : Employ fluorinated internal standards (e.g., hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene) to account for ionization suppression in MS .

- Quantification : Optimize collision energy in tandem MS to avoid fragmentation of labile ether linkages.

Advanced: How does the compound’s fluorination pattern influence its reactivity in nucleophilic environments?

Answer:

- Steric effects : Bulky 2,2,3,3-tetrafluoropropoxy groups hinder access to the benzene ring, reducing SNAr reactivity.

- Electronic effects : Electron-withdrawing fluorine atoms activate the ring toward nucleophiles but deactivate it via inductive effects.

Experimental design : - Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring).

- Computational modeling (DFT) predicts regioselectivity in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.